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Abstract
Celgosivir, an oral prodrug of castanospermine, is a potent inhibitor of host endoplasmic

reticulum (ER) α-glucosidases I and II. By targeting host cellular machinery essential for the

lifecycle of many enveloped viruses, Celgosivir serves as a valuable chemical probe to

investigate the critical role of N-linked glycoprotein processing in viral maturation and

pathogenesis. These notes provide a comprehensive overview of Celgosivir's mechanism of

action, a summary of its antiviral activity, and detailed protocols for its application in both in vitro

and in vivo research settings to explore complex host-pathogen interactions.

Introduction
Host-targeting antivirals represent a promising strategy to combat viral infections, offering a

potentially higher barrier to resistance compared to direct-acting antivirals.[1] Viruses, as

obligate intracellular parasites, are heavily reliant on host cell machinery for their replication

and propagation.[2][3] Celgosivir (6-O-butanoyl castanospermine) is a prime example of such

a host-oriented agent.[4][5] It is an iminosugar derived from the seeds of Castanospermum

australe.[4] As a prodrug, Celgosivir is well-absorbed in vivo and rapidly converted by

endogenous esterases to its active form, castanospermine.[6][7][8] Its mechanism of action—

the inhibition of host α-glucosidases—disrupts the proper folding and maturation of viral

envelope glycoproteins, making it a powerful tool for studying a broad spectrum of enveloped
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viruses, including flaviviruses (like Dengue), retroviruses (like HIV), and coronaviruses.[7][9][10]

[11]

Mechanism of Action: Targeting Host Glycoprotein
Processing
The primary antiviral mechanism of Celgosivir is the competitive inhibition of two key host

enzymes in the ER: α-glucosidase I and α-glucosidase II.[12][13] These enzymes are critical for

the initial steps of N-linked glycan processing, a crucial part of the quality control system for

newly synthesized glycoproteins.[9][14]

Inhibition of Glycan Trimming: In the ER, α-glucosidases I and II sequentially remove three

terminal glucose residues from N-linked oligosaccharides on nascent glycoproteins.[12]

Celgosivir's active form, castanospermine, mimics the glucose substrate and blocks this

enzymatic activity.[14]

Protein Misfolding: The failure to trim glucose residues prevents the viral glycoproteins from

entering the calnexin-calreticulin (CNX-CRT) cycle, a major ER chaperone system that

ensures proper protein folding.[15]

Unfolded Protein Response (UPR): This disruption leads to the accumulation of misfolded

viral proteins in the ER, which can trigger the host's Unfolded Protein Response (UPR).[5]

[16]

Impaired Virion Assembly: The improperly folded or hyperglycosylated viral glycoproteins are

often retained in the ER and targeted for degradation.[15] This prevents their incorporation

into new viral particles, thereby inhibiting the assembly and secretion of infectious virions.[9]

[12] For Dengue virus, Celgosivir has been shown to cause misfolding and accumulation of

the non-structural protein 1 (NS1) in the ER.[5]
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Caption: Celgosivir's mechanism of action via inhibition of host ER α-glucosidases.
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Data Presentation: Antiviral Activity of Celgosivir
Celgosivir has demonstrated broad-spectrum antiviral activity against a range of enveloped

viruses in vitro and has shown efficacy in several preclinical animal models. However, clinical

efficacy in humans has been limited.

Table 1: In Vitro Antiviral Activity of Celgosivir
Virus Target

Cell Line /
Assay Type

Potency Metric Value (μM) Reference(s)

Dengue Virus

(DENV-1, 3, 4)
Plaque Assay EC50 < 0.7 [17]

Dengue Virus

(DENV-2)
Plaque Assay EC50 0.2 [17]

Dengue Virus

(DENV)

Primary Human

Macrophages
EC50 5.0 [6]

Human

Immunodeficienc

y Virus (HIV-1)

- IC50 2.0 ± 2.3 [17]

Bovine Viral

Diarrhea Virus

(BVDV) (HCV

surrogate)

Plaque Assay IC50 16 [17]

Bovine Viral

Diarrhea Virus

(BVDV) (HCV

surrogate)

Cytopathic Effect

Assay
IC50 47 [17]

Bovine Viral

Diarrhea Virus

(BVDV) (HCV

surrogate)

In Vitro Assay IC50 1.27 [17]

SARS-CoV-2 Vero E6 cells -
Dose-dependent

reduction
[11]
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Table 2: In Vivo Efficacy and Pharmacokinetics of
Celgosivir
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Animal Model /
Study Type

Virus
Challenge

Dosing
Regimen

Key Outcomes Reference(s)

AG129 Mice

Lethal DENV

(mouse-adapted

S221 strain)

50 mg/kg, twice

daily (BID) for 5

days

Fully protective,

even with

treatment

delayed up to

48h post-

infection;

reduced viremia.

[17],[5],[13]

AG129 Mice

Lethal DENV

(primary or ADE

infection)

10, 25, or 50

mg/kg BID vs.

100 mg/kg single

dose

BID regimen was

more protective

than a single

daily dose;

enhanced

survival and

robust immune

response.

[17],[5],[13]

AG129 Mice

Antibody-

enhanced DENV

infection

33.3 mg/kg,

three times daily

(t.i.d.)

Significantly

reduced

circulating viral

load prior to

expected time of

death.

[18]

Human Clinical

Trial (CELADEN)

Acute Dengue

Fever

400 mg loading,

200 mg BID for

4.5 days

Safe and well-

tolerated but did

not significantly

reduce viral load

or fever burden.

[6],[19],[20]
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Human

Pharmacokinetic

s (from

CELADEN)

N/A
400 mg loading,

200 mg BID

Rapidly

converted to

castanospermine

. Cmax: 30.2 µM;

Cmin: 2.3 µM;

Half-life: ~2.5

hours.

[6],[21]

Experimental Protocols
The following are generalized protocols that should be optimized for specific cell lines, virus

strains, and experimental goals.

Protocol: In Vitro Antiviral Efficacy Assessment (Plaque
Reduction Assay)
This protocol determines the concentration of Celgosivir required to inhibit the production of

infectious virus particles.
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Preparation

Infection & Treatment

Analysis

1. Plate Host Cells
(e.g., Vero, BHK-21)

in 24-well plates

4. Infect Cell Monolayers
with Virus (MOI 0.1)

for 1 hour

2. Prepare Virus Stock
(Known Titer)

3. Prepare Serial Dilutions
of Celgosivir

6. Add Semi-Solid Overlay
(e.g., methylcellulose)

containing Celgosivir dilutions

5. Remove Inoculum
& Wash Cells

7. Incubate for 3-5 Days
(until plaques form)

8. Fix Cells and Stain
(e.g., with Crystal Violet)

9. Count Plaques
for each concentration

10. Calculate EC50 Value
(Concentration inhibiting

50% of plaques)
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Study Setup (Day -1)

Challenge & Treatment (Day 0 to Day 5)

Monitoring & Endpoints (Day 1 to Day 10+)

1. Acclimate AG129 Mice

2. (Optional for ADE Model)
Inject anti-DENV E protein Ab

(e.g., 4G2) i.p.

3. Infect Mice with Lethal Dose
of mouse-adapted DENV i.v.

4. Administer Celgosivir
(e.g., 50 mg/kg i.p., BID)

or Placebo for 5 days

5. Monitor Daily:
Survival, Weight Loss,

Clinical Signs

6. Collect Blood Samples
(e.g., Day 1, 3, 7)

for Viremia Analysis (qPCR)

8. Plot Survival Curves
(Kaplan-Meier)

7. Analyze Serum Cytokines
at Endpoint

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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